1H-Indole-3-propanol
Overview
Description
1H-Indole-3-propanol is a chemical compound with the molecular formula C12H15NO . It belongs to the class of organic compounds known as 3-alkylindoles .
Synthesis Analysis
The synthesis of 1H-Indole-3-propanol and its derivatives has been studied extensively. A direct and simple approach for the synthesis of indole-3-propanol and its acetates from dihydropyran has been reported . Another synthesis route involves the reaction of indoles and cyanoacetic acid .Molecular Structure Analysis
The molecular structure of 1H-Indole-3-propanol can be analyzed using various techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 1H-Indole-3-propanol are diverse. For instance, 3-cyanoacetyl indoles, which are nitrogen-heterocyclic compounds easily obtained from the reaction of indoles and cyanoacetic acid, are versatile starting materials utilized for the construction of a wide variety of molecules containing indole moieties in organic synthesis .Physical And Chemical Properties Analysis
1H-Indole-3-propanol has a molecular weight of 189.25 g/mol . More detailed physical and chemical properties may be available from specialized databases or scientific literature .Scientific Research Applications
Medicine
1H-Indole-3-propanol: and its derivatives have been explored for their medicinal applications, particularly due to their biological activities. They have been studied for their potential as antiviral , anticancer , anti-inflammatory , and antioxidant agents . The indole scaffold is a common feature in many synthetic drug molecules, which has led to the development of new therapeutic derivatives.
Agriculture
In the agricultural sector, derivatives of 1H-Indole-3-propanol have been investigated as auxin receptor protein TIR1 antagonists . These compounds are designed to mimic the action of auxins, a class of phytohormones, to regulate plant growth and control weeds, thus contributing to increased crop yield and sustainable farming practices.
Materials Science
The indole moiety is a key component in the synthesis of various organic compounds, which are crucial in materials science . 1H-Indole-3-propanol derivatives can be used to create complex molecules with applications ranging from electronic materials to pharmaceuticals.
Environmental Science
1H-Indole-3-propanol: and its derivatives play a role in environmental science, particularly in the biodegradation and biotransformation of pollutants . Indole itself is a significant nitrogen heterocyclic aromatic compound that is widespread in natural environments and is involved in microbial degradation pathways.
Biochemistry
In biochemistry, 1H-Indole-3-propanol is part of the metabolic pathways of tryptophan, which leads to the production of various biologically active compounds . Its derivatives are found in many natural compounds and have a broad spectrum of biological activities.
Pharmacology
The pharmacological significance of 1H-Indole-3-propanol derivatives is well-documented, with a variety of activities such as antimicrobial , antitubercular , antidiabetic , and antimalarial . These compounds bind with high affinity to multiple receptors, making them valuable in drug development.
Chemical Synthesis
1H-Indole-3-propanol: serves as a versatile building block in chemical synthesis, particularly in the formation of indole derivatives that are prevalent in selected alkaloids . It is an essential precursor in multicomponent reactions, enabling the creation of complex and biologically active structures.
Multicomponent Reactions
The compound is utilized in multicomponent reactions (MCRs) for the synthesis of various heterocyclic compounds, demonstrating its versatility and efficiency as a chemical precursor . These reactions are key in the assembly of pharmaceutically interesting scaffolds.
Safety and Hazards
Future Directions
Research on 1H-Indole-3-propanol and its derivatives is ongoing, with recent studies focusing on the C2-functionalization of indoles via umpolung . The study of the mechanism of the metabolic benefits of indole-3-propionic acid is expected to be a potential compound for treating metabolic syndrome .
Mechanism of Action
Target of Action
1H-Indole-3-propanol, also known as 3-(1H-indol-3-yl)propan-1-ol, is a derivative of indole, a heterocyclic compound. Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1H-Indole-3-propanol may interact with its targets, leading to changes that contribute to these biological effects.
Biochemical Pathways
Indole derivatives, including 1H-Indole-3-propanol, are synthesized from tryptophan . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 1H-Indole-3-propanol could have similar effects.
Action Environment
It is known that various factors can influence the action of indole derivatives, including the presence of other compounds, ph, temperature, and light conditions .
properties
IUPAC Name |
3-(1H-indol-3-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12-13H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPSVQXMCZIRGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189200 | |
Record name | 1H-Indole-3-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-propanol | |
CAS RN |
3569-21-9 | |
Record name | Indole-3-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3569-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-3-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole-3-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indole-3-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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